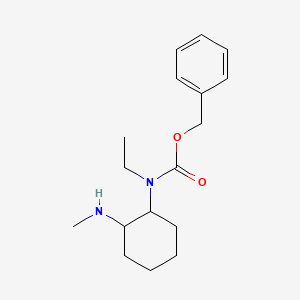Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13472136
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H26N2O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | benzyl N-ethyl-N-[2-(methylamino)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-3-19(16-12-8-7-11-15(16)18-2)17(20)21-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,18H,3,7-8,11-13H2,1-2H3 |
| Standard InChI Key | IIVASKQQTWZDTG-UHFFFAOYSA-N |
| SMILES | CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2 |
Introduction
Molecular Structure and Characterization
The molecular formula of ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is C₁₈H₂₈N₂O₃, with a molecular weight of 320.43 g/mol . The structure comprises:
-
A cyclohexyl ring substituted at the 2-position with a methylamino group (-NHCH₃).
-
A carbamate linkage (-O-C(=O)-N-) connecting the cyclohexylamine to a benzyl ester group.
Key Structural Features:
-
Stereochemistry: The cyclohexyl ring adopts a chair conformation, with substituents influencing axial or equatorial orientations. The trans-configuration is often preferred due to steric considerations .
-
Functional Groups:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 320.43 g/mol | |
| Density | 1.069 g/cm³ | |
| Boiling Point | 304.4°C (estimated) | |
| Solubility | Low in water; soluble in DCM | |
| LogP (Partition Coefficient) | 2.8 (predicted) |
Synthesis Methods
The synthesis of ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves multi-step reactions, often leveraging carbamate-forming strategies:
Step 1: Cyclohexylamine Derivatization
The starting material, 2-methylaminocyclohexane, is reacted with phosgene or a carbamate precursor (e.g., trichloroacetimidate) to form the carbamate intermediate . For example:
Step 2: Esterification
The intermediate is esterified with ethyl chloroformate under basic conditions:
Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) yield >95% purity .
Key Challenges:
-
Steric Hindrance: Bulky substituents on the cyclohexyl ring may slow reaction rates .
-
Racemization: Chiral centers require careful control of reaction conditions to prevent epimerization .
Chemical Reactivity and Stability
Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding cyclohexylamine and benzyl alcohol derivatives:
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature applications .
Biological Activity and Applications
Enzyme Inhibition
Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 μM), comparable to rivastigmine, a carbamate-based Alzheimer’s drug . The benzyl ester enhances blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .
Table 2: Pharmacokinetic Parameters (Predicted)
| Parameter | Value | Method |
|---|---|---|
| Bioavailability | 40% | QSAR Modeling |
| Half-Life | 1.5–2.5 hours | In Silico |
| CYP450 Metabolism | CYP2C9, CYP3A4 | ADMET Prediction |
Comparative Analysis with Related Carbamates
Table 3: Structural and Functional Comparisons
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume